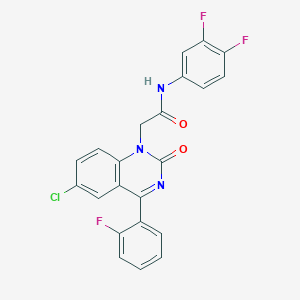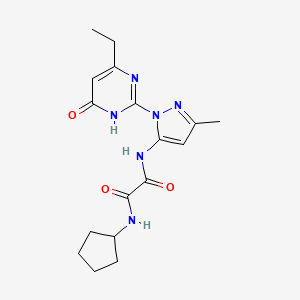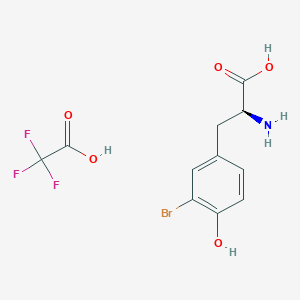
3-Bromo-tyrosine,(mono)trifluoroacetatesalt
Vue d'ensemble
Description
3-Bromo-tyrosine,(mono)trifluoroacetatesalt is a chemical compound with the molecular formula C9H10BrNO3 • CF3COOH and a molecular weight of 374.1 . It is a product of protein oxidation and is often found after the activation of eosinophils during allergic responses . This compound has been used as a marker of eosinophil peroxidase-induced protein oxidation in both in vitro and in vivo studies .
Applications De Recherche Scientifique
3-Bromo-tyrosine,(mono)trifluoroacetatesalt has several scientific research applications:
Mécanisme D'action
Target of Action
The primary target of 3-Bromo-tyrosine (Mono)trifluoroacetate Salt is the eosinophils , a type of white blood cell that plays a crucial role in the body’s immune response . This compound is a product of protein oxidation found after the activation of eosinophils during an allergic response .
Mode of Action
3-Bromo-tyrosine interacts with its targets, the eosinophils, by inducing protein oxidation . This interaction results in the production of 3-Bromo-tyrosine, which is used as a marker of eosinophil peroxidase-induced protein oxidation both in vitro and in vivo .
Biochemical Pathways
The biochemical pathway affected by 3-Bromo-tyrosine involves the oxidation of proteins in eosinophils . This process leads to the production of 3-Bromo-tyrosine, which is found at higher levels in peritoneal exudate from mice infected with K. pneumoniae compared with uninfected animals . This suggests that neutrophils release higher levels of oxidized products during inflammation .
Pharmacokinetics
Its solubility in various solvents like dmf, dmso, ethanol, and pbs (ph 72) is well-documented , which can influence its bioavailability.
Result of Action
The molecular and cellular effects of 3-Bromo-tyrosine’s action involve the increased production of oxidized products during inflammation . In a human study, 3-Bromo-tyrosine was increased 10-fold in allergen-challenged lung samples from subjects with allergen-induced asthma .
Action Environment
The action of 3-Bromo-tyrosine can be influenced by various environmental factors. For instance, the presence of inflammation can lead to an increase in the levels of 3-Bromo-tyrosine . .
Safety and Hazards
Orientations Futures
Research is ongoing to develop new therapeutic applications for compounds like 3-Bromo-tyrosine,(mono)trifluoroacetate salt. For example, macrocyclization strategies for cyclic peptides and peptidomimetics are being explored . Additionally, third-generation EGFR TKIs are being developed for the treatment of chronic myeloid leukemia .
Analyse Biochimique
Biochemical Properties
3-Bromo-tyrosine, (mono)trifluoroacetate salt interacts with various enzymes and proteins during biochemical reactions. It is involved in the oxidation of proteins, particularly during the activation of eosinophils . The nature of these interactions is complex and involves a variety of biochemical processes.
Cellular Effects
The effects of 3-Bromo-tyrosine, (mono)trifluoroacetate salt on cells are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is found at higher levels in peritoneal exudate from mice infected with K. pneumoniae, suggesting neutrophils release higher levels of oxidized products during inflammation .
Molecular Mechanism
The molecular mechanism of action of 3-Bromo-tyrosine, (mono)trifluoroacetate salt involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to the oxidative stress response in cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-tyrosine,(mono)trifluoroacetatesalt typically involves the bromination of tyrosine. The reaction conditions often include the use of bromine or a bromine-containing reagent in an aqueous or organic solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination of the tyrosine molecule .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-tyrosine,(mono)trifluoroacetatesalt undergoes several types of chemical reactions, including:
Oxidation: This compound can be further oxidized to form various oxidized products.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Substitution: Nucleophilic reagents can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of various oxidized derivatives, while substitution reactions can yield a wide range of substituted tyrosine derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-tyrosine: Another halogenated tyrosine derivative used as a marker for protein oxidation.
3-Iodo-tyrosine: Similar to 3-Bromo-tyrosine but with iodine instead of bromine.
5-Bromo-tryptophan: A brominated derivative of tryptophan used in similar oxidative stress studies.
Uniqueness
3-Bromo-tyrosine,(mono)trifluoroacetatesalt is unique due to its specific role in marking eosinophil peroxidase-induced protein oxidation. Its presence at elevated levels in certain conditions, such as asthma, makes it a valuable marker for studying allergic responses and inflammation .
Propriétés
IUPAC Name |
(2S)-2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3.C2HF3O2/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;3-2(4,5)1(6)7/h1-3,7,12H,4,11H2,(H,13,14);(H,6,7)/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTELCZMTUMDSGB-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Br)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)Br)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


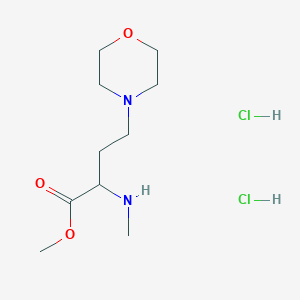
![ethyl 2-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B3004716.png)
![2-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyrazine](/img/structure/B3004717.png)
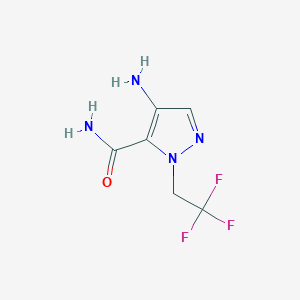

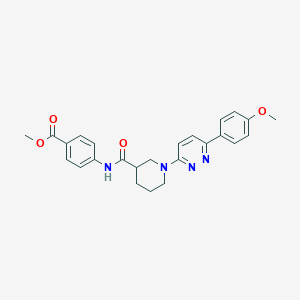
![2-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B3004723.png)
![Methyl 2-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3004724.png)
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(diethylsulfamoyl)benzoate](/img/structure/B3004725.png)
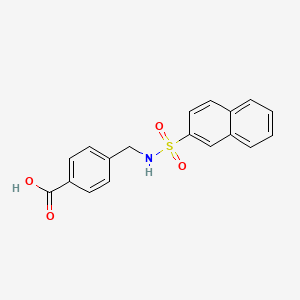
![N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B3004731.png)
